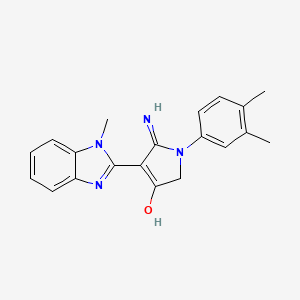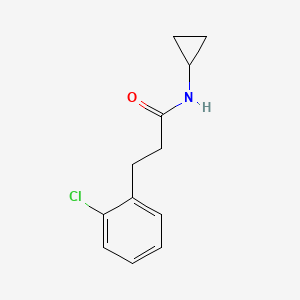![molecular formula C19H20N2O7 B6002185 3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid, commonly known as ENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitrobenzoyl amino acids and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of ENPA is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. ENPA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ENPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of NF-κB. Additionally, ENPA has been found to decrease the expression of COX-2 and to inhibit the production of prostaglandins. ENPA has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
实验室实验的优点和局限性
ENPA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, ENPA has been extensively studied and its properties are well characterized, making it a reliable tool for scientific research. However, ENPA also has limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, ENPA may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on ENPA. One area of interest is the development of ENPA derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of ENPA and to identify its molecular targets. ENPA has also shown potential for the treatment of neurological disorders, and further research is needed to explore this potential. Finally, the use of ENPA in combination with other drugs or therapies should be investigated to determine its potential as a synergistic agent.
合成方法
ENPA can be synthesized through a multistep process that involves the reaction of 4-ethoxy-3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-nitrobenzoyl chloride to form the intermediate product, which is subsequently reacted with L-alanine methyl ester hydrochloride in the presence of triethylamine to yield ENPA.
科学研究应用
ENPA has been widely used in scientific research for a variety of applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, ENPA has been shown to possess antitumor activity and has been studied for its potential use in cancer therapy. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
属性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-3-28-16-9-8-12(10-17(16)27-2)14(11-18(22)23)20-19(24)13-6-4-5-7-15(13)21(25)26/h4-10,14H,3,11H2,1-2H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBSDOGADQHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-cyclopentyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002118.png)
![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B6002124.png)
![N-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6002128.png)
![(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B6002131.png)
![1-(diethylamino)-3-[5-({ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6002142.png)


![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![3-{[2-(2-phenylethyl)-4-morpholinyl]methyl}phenol](/img/structure/B6002179.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6002206.png)

![methyl (2S)-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002227.png)
